molecular formula C11H11BrN2OS B2915906 N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 325978-17-4

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2915906
CAS No.: 325978-17-4
M. Wt: 299.19
InChI Key: JSNKZDXMXSEEEH-ACCUITESSA-N
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Description

N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole derivative characterized by:

  • A 2,3-dihydro-1,3-benzothiazole core with an imine (E-configuration) at position 2.
  • A bromine substituent at position 6 (electron-withdrawing, polarizable).
  • A methyl group at position 3 (electron-donating, steric influence).
  • A propanamide side chain attached to the imine nitrogen.

The bromine substituent may enhance lipophilicity and influence intermolecular interactions, while the propanamide chain provides hydrogen-bonding capacity.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNKZDXMXSEEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Bromination: The benzothiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Ylidene Group: The brominated benzothiazole is then reacted with a suitable reagent to form the ylidene group.

    Amidation: Finally, the ylidene intermediate is reacted with propanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and benzothiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The target compound’s 6-bromo and 3-methyl substituents distinguish it from structurally related benzothiazoles. Key comparisons include:

Compound Name Substituents on Benzothiazole Key Effects of Substituents Reference
Target Compound 6-Br, 3-Me Br increases lipophilicity and polarizability; Me stabilizes the imine via steric hindrance
4-Methoxy-N-[6-methyl-...]benzenesulfonamide 6-Me, 4-OMe-benzenesulfonamide OMe enhances solubility; sulfonamide enables H-bonding and enzyme inhibition (11β-HSD1)
N-(3-Ethyl-6-fluoro-...)-3-fluorobenzamide 3-Et, 6-F, 3-F-benzamide Fluorine’s electronegativity enhances metabolic stability; ethyl group increases bulk
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide None (parent benzothiazole) Diphenyl groups on propanamide enhance π-π stacking but reduce solubility

Key Observations :

  • Bromine (target) vs. methoxy (): Bromine’s larger size and polarizability may improve binding to hydrophobic enzyme pockets compared to methoxy’s electron-donating effects.
  • Methyl (target) vs.
  • Propanamide (target) vs. sulfonamide (): Propanamide offers fewer hydrogen-bonding sites than sulfonamide, which may reduce affinity for polar targets.

Amide Chain Variations

The propanamide chain in the target compound contrasts with other benzothiazole-linked amides:

Compound Name Amide Chain Structure Functional Implications Reference
Target Compound Propanamide (linear C3 chain) Moderate flexibility; balances lipophilicity and H-bonding
(E)-3-(Furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-...]prop-2-enamide Acrylamide (conjugated double bond) Enhanced rigidity and π-conjugation for electronic effects
N-(Benzothiazole-2-yl)-2-phenylacetamide Acetamide (C2 chain with phenyl) Phenyl group increases steric bulk and π-π interactions

Key Observations :

  • Compared to phenyl-substituted acetamides (), the target’s simpler chain may reduce nonspecific interactions.

Crystallographic and Hydrogen-Bonding Patterns

Crystal packing in benzothiazoles is stabilized by hydrogen bonds and π-π interactions:

  • The sulfonamide derivative in forms N–H···N and C–H···O bonds, creating an $ R_2^2(8) $ motif.
  • The target’s bromine may disrupt π-π stacking compared to methoxy groups but could introduce halogen bonding (C–Br···N/O).

Biological Activity

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological implications of this compound, drawing on diverse sources of literature.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole ring system. The synthesis typically involves the condensation of 6-bromo-3-methylbenzothiazole with propanamide under appropriate conditions. The structural formula can be represented as follows:

C10H10BrN2S\text{C}_{10}\text{H}_{10}\text{BrN}_{2}\text{S}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents like bromine has been shown to enhance antimicrobial potency significantly .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
N-[(2E)-6-bromo-3-methyl...]Staphylococcus aureus18
N-(phenyl)-benzothiazoleEscherichia coli15
4-chloro-N-(methyl)-benzothiazolePseudomonas aeruginosa20

Anti-inflammatory Effects

Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, compounds exhibiting structural similarities to this compound showed significant reduction in carrageenan-induced paw edema, suggesting a mechanism that may involve inhibition of cyclooxygenase enzymes .

Case Study: Carrageenan-Induced Edema Test

In a controlled study involving rats, the administration of the compound resulted in a reduction in paw swelling comparable to that observed with standard anti-inflammatory drugs such as indomethacin. The results indicated that the compound could be a promising candidate for further development as an anti-inflammatory agent.

The proposed mechanism through which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance. Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins, potentially inhibiting their activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?

  • Methodology : A common approach involves condensation reactions between functionalized benzothiazole precursors and propanamide derivatives. For example, analogous compounds (e.g., 4-methoxy-N-[6-methylbenzothiazol-2-ylidene]benzenesulfonamide) are synthesized via nucleophilic substitution in dichloromethane, using triethylamine as a base and dimethylaminopyridine (DMAP) as a catalyst .
  • Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Purify via recrystallization (e.g., acetonitrile for single-crystal growth).
  • Confirm product purity using NMR and high-resolution mass spectrometry (HRMS).

Q. How can the crystal structure of this compound be determined?

  • Methodology :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

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